molecular formula C12H19I B6204861 1-(2-iodoethyl)adamantane CAS No. 75014-39-0

1-(2-iodoethyl)adamantane

Cat. No.: B6204861
CAS No.: 75014-39-0
M. Wt: 290.2
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Description

Significance of Adamantane (B196018) Framework in Contemporary Chemical Science

The adamantane molecule, with its perfectly symmetrical, cage-like structure, holds a distinct position in modern chemical science. worldscientific.comworldscientific.com Its inherent properties make it a valuable building block in a variety of applications, from medicinal chemistry to materials science. worldscientific.comrsc.org

Structural Rigidity and Steric Bulk in Organic Systems

Adamantane is characterized by its rigid, stress-free hydrocarbon framework, which is essentially a fusion of three cyclohexane (B81311) rings in the chair conformation. wikipedia.orgwikiwand.com This rigidity imparts a predictable and well-defined three-dimensional structure to molecules incorporating this moiety. uq.edu.au The adamantyl group is also exceptionally bulky, a feature that can be strategically employed to influence the reactivity and properties of a molecule. scholaris.ca This steric hindrance can provide protection to nearby functional groups from metabolic degradation, thereby enhancing the stability and duration of action of a drug. researchgate.net Furthermore, the bulky and hydrophobic nature of the adamantane cage can modulate intramolecular reactivity and is crucial for interactions within biological systems. researchgate.net

Historical Context of Adamantane Chemistry

The existence of adamantane, initially termed "decaterpene," was first proposed by H. Decker in 1924. rsc.org However, it was not until 1933 that it was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. acs.org The name "adamantane" was chosen due to the similarity of its carbon skeleton to that of diamond. wikipedia.orgwikiwand.com The first laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941. wikiwand.comacs.org This discovery paved the way for a new area of chemistry focused on polyhedral organic compounds. wikipedia.orgwikiwand.com The unique properties of adamantane derivatives have since led to their use in various fields, including the development of drugs, polymers, and thermally stable lubricants. wikipedia.org

Position of Haloethyladamantanes within Functionalized Adamantanes

Among the vast array of adamantane derivatives, those bearing a haloethyl group at the 1-position represent an important subclass. These compounds, including 1-(2-chloroethyl)adamantane, 1-(2-bromoethyl)adamantane (B1332215), and the focus of this article, 1-(2-iodoethyl)adamantane, serve as versatile synthetic intermediates. The nature of the halogen atom significantly influences the reactivity of the ethyl side chain, making each derivative uniquely suited for different chemical transformations.

Unique Reactivity Profile of this compound

This compound is distinguished by the presence of an iodoethyl group. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This enhanced reactivity allows for the facile introduction of a wide variety of functional groups at the terminal position of the ethyl chain. This property makes this compound a valuable precursor for the synthesis of more complex and functionally diverse adamantane derivatives. For instance, it can readily react with nucleophiles such as amines, thiols, and alkoxides.

Research Rationale for Investigating this compound

The investigation of this compound is driven by its potential as a key building block in the synthesis of novel organic materials and molecules with specific functions. Its unique reactivity profile allows for the construction of complex adamantane-containing structures that are of interest in various research areas. For example, the introduction of adamantyl moieties can enhance the solid-state fluorescence quantum yields of materials and increase their melting points. researchgate.net Furthermore, the use of adamantane derivatives as solubilizing side groups in organic semiconductors has been shown to improve charge-carrier mobilities. researchgate.net The ability to readily modify the ethyl side chain of this compound provides a straightforward route to novel compounds with potentially enhanced properties for applications in materials science and medicinal chemistry.

Interactive Data Table: Properties of Adamantane

PropertyValue
Chemical FormulaC₁₀H₁₆
Molar Mass136.238 g·mol⁻¹
AppearanceWhite to off-white powder
Density1.07 g/cm³ (25 °C)
Melting Point270 °C (sublimes)
Solubility in WaterPoorly soluble
Crystal StructureFace-centered cubic
SymmetryTd

Data sourced from multiple references. wikipedia.org

Properties

CAS No.

75014-39-0

Molecular Formula

C12H19I

Molecular Weight

290.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 2 Iodoethyl Adamantane and Analogues

Strategies for Introducing the Ethyl Substituent to the Adamantane (B196018) Core

The rigid and sterically hindered nature of the adamantane cage necessitates specific methodologies for the introduction of substituents. The ethyl group in 1-(2-iodoethyl)adamantane is typically installed through direct functionalization of the adamantane core or by building the adamantane structure around a precursor already containing the ethyl moiety.

Direct Functionalization of Adamantane

Direct functionalization of adamantane is a common strategy to introduce various substituents. This approach leverages the reactivity of the adamantane bridgehead positions.

One prominent method for introducing a two-carbon chain involves the reaction of adamantane with ethylene in the presence of a catalyst. For instance, the ionic alkylation of adamantane with ethylene using aluminum chloride as a catalyst can lead to the formation of ethyladamantane derivatives researchgate.net. This process, however, can result in a mixture of saturated and unsaturated products researchgate.net.

A more controlled approach involves the synthesis of 1-adamantaneethanol, a key intermediate that can be subsequently converted to the iodoethyl derivative. Several pathways to 1-adamantaneethanol have been explored:

Reaction of 1-adamantylmagnesium bromide with ethylene oxide: The Grignard reagent, 1-adamantylmagnesium bromide, can react with ethylene oxide in a ring-opening reaction to yield 1-adamantaneethanol sci-hub.boxvedantu.comchegg.comyoutube.com. This method provides a direct route to the desired 2-(1-adamantyl)ethanol structure.

Hydroboration-oxidation of 1-vinyladamantane: 1-Vinyladamantane can be converted to 1-adamantaneethanol through a two-step hydroboration-oxidation process wikipedia.orgyoutube.commasterorganicchemistry.comyale.educhemistrytalk.org. This reaction proceeds with anti-Markovnikov regioselectivity, ensuring the hydroxyl group is added to the terminal carbon of the vinyl group wikipedia.orgmasterorganicchemistry.com.

Construction of Adamantane Framework with Pre-existing Side Chains

An alternative to direct functionalization is the construction of the adamantane cage from simpler cyclic or acyclic precursors that already contain the ethyl side chain or a suitable precursor. This approach can offer greater control over the final structure and substitution pattern.

Total synthesis strategies allow for the precise placement of functional groups. While complex, these methods provide access to a wide range of substituted adamantanes. The construction of the tricyclic adamantane framework can be achieved through various cyclization reactions of appropriately substituted precursors youtube.commasterorganicchemistry.com. For example, intramolecular cyclization of functionalized bicyclo[3.3.1]nonane derivatives can lead to the formation of the adamantane core with a pre-installed side chain.

Ring expansion and contraction reactions of adamantane homologues or related polycyclic systems are also employed to synthesize substituted adamantanes. These rearrangements can be used to introduce or modify side chains on the adamantane nucleus. For instance, the expansion of a noradamantane derivative or the contraction of a homoadamantane (B8616219) derivative could potentially be designed to yield a 1-substituted adamantane with an ethyl group.

Halogenation Methods for 2-Substituted Ethyl Chains

Once the 2-(1-adamantyl)ethyl moiety is in place, the terminal functional group needs to be converted to an iodine atom. This is typically achieved through nucleophilic substitution reactions.

Synthesis of 1-(2-Bromoethyl)adamantane (B1332215) as Precursor

A common and efficient strategy for the synthesis of this compound involves the use of 1-(2-bromoethyl)adamantane as an intermediate. The bromo derivative is generally more accessible and can be readily converted to the iodo compound.

The synthesis of 1-(2-bromoethyl)adamantane can be achieved from 1-adamantaneethanol. The hydroxyl group of 1-adamantaneethanol can be replaced by a bromine atom using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Following the synthesis of the bromo precursor, the Finkelstein reaction is a widely used method for the conversion of alkyl bromides to alkyl iodides wikipedia.orgcymitquimica.comnih.gov. This reaction involves treating 1-(2-bromoethyl)adamantane with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone cymitquimica.comnih.gov. The equilibrium of this SN2 reaction is driven towards the formation of the iodoalkane by the precipitation of the less soluble sodium bromide in acetone cymitquimica.com.

ReactantReagentProductReaction Type
1-(2-Bromoethyl)adamantaneSodium Iodide (NaI) in AcetoneThis compoundFinkelstein Reaction

Another potential route to this compound could involve the direct iodination of 1-adamantaneethanol. This might be achieved using reagents like iodine in the presence of a reducing agent (e.g., triphenylphosphine) or by converting the alcohol to a good leaving group, such as a tosylate, followed by substitution with iodide.

Conversion of Hydroxyl to Halogen Functionality

A common and direct method for synthesizing this compound is through the conversion of the corresponding alcohol, 2-(1-adamantyl)ethanol. This precursor, a primary alcohol, provides a convenient starting point for nucleophilic substitution reactions to introduce the iodine atom.

One of the most effective methods for this transformation is the Appel reaction. wikipedia.org This reaction converts primary and secondary alcohols to the corresponding alkyl halides using a combination of triphenylphosphine (PPh₃) and a suitable halogen source. organic-chemistry.orgchemeurope.com For the synthesis of alkyl iodides, elemental iodine (I₂) or carbon tetraiodide (CI₄) is used. wikipedia.org

The reaction proceeds through the formation of a phosphonium salt from the interaction of triphenylphosphine and iodine. The alcohol, 2-(1-adamantyl)ethanol, then attacks the activated phosphorus center, creating an oxyphosphonium intermediate. This step effectively turns the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by the iodide ion (I⁻) on the carbon atom adjacent to the adamantyl group, via an Sₙ2 mechanism, results in the formation of this compound and triphenylphosphine oxide. jk-sci.com The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction. wikipedia.org

Table 1: Appel Reaction for Synthesis of this compound

Reactant Reagents Product Byproduct
Radical Functionalization Approaches

Direct functionalization of the adamantane C-H bonds provides an alternative route to adamantane derivatives. Adamantane possesses two types of C-H bonds: four tertiary bonds at the bridgehead positions and twelve secondary bonds at the methylene (B1212753) bridges. nih.gov Radical reactions show a strong preference for abstraction of a hydrogen atom from the bridgehead position due to the greater stability of the resulting tertiary adamantyl radical. nih.gov

While direct radical iodoethylation of adamantane is not a standard reported method, radical pathways can be used to install a two-carbon chain at the bridgehead position, which can then be converted to the target molecule. For instance, radical-mediated C-H to C-C bond-forming reactions can be employed. nih.gov

Examples of relevant radical functionalizations include:

Acetylation: Adamantane can be selectively acetylated at the 1-position using diacetyl under irradiation, yielding 1-acetyladamantane. nih.gov This ketone can then be reduced and converted to the target iodide.

Carboxylation: Radical carboxylation using CO/O₂ systems with an N-hydroxyphthalimide (NHPI) catalyst can introduce a carboxylic acid group at the bridgehead position. tcichemicals.com This can be further elaborated to the iodoethyl group.

Alkylation: The addition of ethylene to adamantane can be initiated by radicals, leading to the formation of 1-ethyladamantane and longer-chain analogues. nih.gov

These radical approaches consistently demonstrate high regioselectivity for the bridgehead position, making them valuable for preparing 1-substituted adamantane precursors. nih.gov

Iodine-Specific Exchange and Direct Iodination Reactions

Methods that introduce the iodine atom in the final steps, such as halogen exchange or electrophilic addition, are highly effective for preparing this compound.

Halogen Exchange Reactions (e.g., from bromo- to iodo-ethyl)

The Finkelstein reaction is a classic and highly efficient method for preparing alkyl iodides from other alkyl halides. wikipedia.orgiitk.ac.in This Sₙ2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone. wikipedia.org The reaction's success hinges on the solubility difference of the sodium halide salts in acetone; NaI is soluble, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not and precipitates out of solution. youtube.com This precipitation shifts the reaction equilibrium towards the formation of the alkyl iodide, in accordance with Le Châtelier's principle. youtube.com

For the synthesis of this compound, the commercially available precursor 1-(2-bromoethyl)adamantane is an ideal starting material. nbinno.comachemblock.comchemicalbook.com By dissolving this bromo-derivative in acetone and adding sodium iodide, a nucleophilic substitution occurs where the iodide ion displaces the bromide ion, yielding the desired this compound.

Table 2: Finkelstein Reaction for Synthesis of this compound

Starting Material Reagent Solvent Product Precipitate
Electrophilic Iodination and Addition Reactions

Electrophilic reactions can also be utilized to introduce the iodoethyl functionality, typically starting from an unsaturated precursor like 1-vinyladamantane. nih.gov The double bond in 1-vinyladamantane is susceptible to electrophilic attack by iodinating agents.

A common method is the addition of hydrogen iodide (HI) across the double bond. This reaction proceeds via the formation of a carbocation intermediate. Due to the stability of the carbocation adjacent to the adamantyl cage, the reaction follows Markovnikov's rule. However, in the case of 1-vinyladamantane, the addition of the electrophile (H⁺) to the terminal carbon of the vinyl group generates a secondary carbocation stabilized by the adjacent tertiary adamantyl group. The subsequent attack of the iodide nucleophile (I⁻) would lead to 1-(1-iodoethyl)adamantane, not the target isomer.

To obtain this compound, an anti-Markovnikov addition would be required, which can be achieved through radical addition of HBr followed by a Finkelstein reaction, or by using specific hydroboration-oxidation sequences followed by conversion of the resulting alcohol.

Direct electrophilic iodination of an alkene like 1-vinyladamantane with molecular iodine (I₂) can lead to the formation of a diiodo compound through the addition of iodine across the double bond. mdpi.com The reaction involves the formation of a cyclic iodonium ion intermediate. mdpi.com

Chemo- and Regioselectivity in Synthesis

The inherent structure of the adamantane cage dictates the selectivity of many synthetic transformations. The presence of distinct tertiary and secondary C-H bonds is the primary factor controlling the position of substitution.

Control of Substitution Position on Adamantane

The functionalization of the adamantane skeleton, whether through radical or ionic (carbocation) pathways, shows a strong preference for the bridgehead (tertiary) positions (C1, C3, C5, C7). mdpi.com This regioselectivity is a direct consequence of the relative stability of the reaction intermediates.

Carbocation Intermediates: Reactions that proceed through a carbocation, such as Friedel-Crafts alkylation or oxidation in the presence of superacids, favor the formation of the 1-adamantyl cation. The tertiary carbocation at the bridgehead is significantly more stable than a secondary carbocation that would form at a methylene position.

Radical Intermediates: Similarly, radical abstraction of a hydrogen atom is much faster at a tertiary C-H bond than at a secondary C-H bond. nih.gov The resulting 1-adamantyl radical is a stabilized tertiary radical, making the bridgehead positions the most reactive sites for radical substitution. nih.gov

Therefore, synthetic strategies that begin with unsubstituted adamantane and aim to introduce a side chain, such as those discussed under radical functionalization, will overwhelmingly yield the 1-substituted isomer. This inherent reactivity simplifies the synthesis of compounds like this compound by predetermining the point of attachment to the adamantane core.

Stereochemical Considerations in Ethyl Chain Functionalization

The functionalization of the ethyl chain attached to the adamantane core at the 1-position introduces significant stereochemical considerations. The presence of the bulky and rigid adamantyl group can exert substantial steric influence on reactions occurring at the α- and β-carbons of the ethyl side chain, potentially leading to diastereoselective outcomes. Furthermore, the creation of a stereocenter on the ethyl chain results in a chiral molecule, necessitating strategies for asymmetric synthesis or resolution to obtain enantiomerically pure products. kbfi.eenih.gov

A key aspect of stereochemical control in the synthesis of this compound analogues is the introduction of chirality on the ethyl chain itself. Research in this area has often focused on the synthesis of chiral vicinal diamines, such as (1S)-1-(adamantan-1-yl)ethane-1,2-diamine, which serve as valuable chiral ligands in asymmetric catalysis. researchgate.net The stereochemistry of these compounds is crucial for their application in inducing enantioselectivity in various chemical transformations.

The synthesis of such chiral adamantane derivatives often involves the resolution of racemic mixtures. For instance, racemic 1,2-diaminoadamantane has been successfully resolved into its individual enantiomers through the formation of diastereomeric salts with L-tartaric acid. researchgate.net Similarly, racemic 1-(adamantan-1-yl)propan-1,2-diamine has been resolved using L-malic acid. researchgate.net These resolution methods provide access to enantiomerically pure building blocks that can then be further functionalized.

Once a stereocenter is established on the ethyl chain, subsequent reactions can be influenced by this existing chirality, a concept known as substrate-controlled stereoselectivity. researchgate.net The bulky adamantyl group, in conjunction with the stereochemistry of the functionalized ethyl chain, can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.

While the direct stereoselective functionalization of an achiral precursor like this compound using chiral catalysts or reagents is a plausible strategy, much of the documented research has focused on the synthesis and resolution of chiral adamantane-containing building blocks. researchgate.netsigmaaldrich.com These enantiomerically pure compounds can then be used in further synthetic steps, with their inherent chirality influencing the stereochemical outcome of subsequent transformations on the ethyl chain.

The analysis of the stereochemical purity and configuration of these chiral adamantane derivatives is typically carried out using techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases and nuclear magnetic resonance (NMR) spectroscopy. kbfi.eeresearchgate.net For example, the enantiomeric excess of (2S,3R)-2-(adamantan-1-yl)-3-methyl-5,6-diphenyl-2,3-dihydropyrazine, a derivative of a chiral diamine, was determined by HPLC. researchgate.net Furthermore, the absolute configuration of compounds like (4S,5R)-4-(adamantan-1-yl)-5-methylimidazolidine-2-thione has been unequivocally determined by X-ray diffraction analysis. researchgate.net

The following table summarizes examples of stereochemical control in the synthesis of chiral adamantane-ethyl derivatives:

PrecursorReaction/MethodChiral Reagent/AuxiliaryProductStereochemical OutcomeAnalytical Method
racemic-1,2-DiaminoadamantaneDiastereomeric salt formationL-tartaric acid(S)-1,2-DiaminoadamantaneResolution of enantiomers-
racemic-1-(Adamantan-1-yl)propan-1,2-diamineDiastereomeric salt formationL-malic acid(1S,2R)-1-(Adamantan-1-yl)propan-1,2-diamineResolution of enantiomersHPLC
(1S,2R)-1-(Adamantan-1-yl)propan-1,2-diamineReaction with carbon disulfide-(4S,5R)-4-(Adamantan-1-yl)-5-methylimidazolidine-2-thioneRetention of configurationX-ray diffraction

Chemical Reactivity and Transformation Mechanisms of 1 2 Iodoethyl Adamantane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the iodide, a good leaving group, by a nucleophile. savemyexams.com These reactions can proceed through two primary mechanisms, SN1 and SN2, with the favored pathway depending on the substrate structure, nucleophile, leaving group, and solvent. savemyexams.comorganic-chemistry.org

The carbon atom bonded to the iodine in 1-(2-iodoethyl)adamantane is a primary carbon. Generally, primary alkyl halides are expected to react via an SN2 mechanism, as the formation of an unstable primary carbocation required for an SN1 pathway is energetically unfavorable. savemyexams.comorganic-chemistry.org

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. savemyexams.comyoutube.com For this compound, a strong nucleophile would attack the carbon atom attached to the iodine from the backside, leading to an inversion of stereochemistry if the center were chiral.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com The rate of this reaction depends only on the concentration of the substrate. masterorganicchemistry.com While a primary carbocation is typically unstable, the possibility of rearrangement in adamantane (B196018) systems complicates this picture.

Table 1: Factors Influencing Nucleophilic Substitution Mechanism for this compound

Factor Favors SN1 Mechanism Favors SN2 Mechanism Relevance to this compound
Substrate Tertiary > Secondary >> Primary masterorganicchemistry.com Methyl > Primary > Secondary >> Tertiary youtube.com As a primary halide, SN2 is favored. However, the adamantyl group's influence is significant.
Nucleophile Weak nucleophiles (e.g., H₂O, ROH) organic-chemistry.org Strong nucleophiles (e.g., CN⁻, RS⁻) ibchem.com The choice of nucleophile is a key determinant of the reaction pathway.
Leaving Group Good leaving group required organic-chemistry.org Good leaving group required organic-chemistry.org Iodide is an excellent leaving group, facilitating both pathways.

| Solvent | Polar protic solvents (e.g., water, ethanol) organic-chemistry.org | Polar aprotic solvents (e.g., acetone, DMSO) msu.edu | The solvent can be chosen to favor one mechanism over the other. |

The adamantane cage exerts a profound electronic and steric influence on reaction intermediates. The 1-adamantyl cation is notably stable for a tertiary carbocation. wikipedia.org This stability is partly attributed to three-dimensional hyperconjugation, where the C-C bonds of the cage donate electron density into the empty p-orbital of the carbocation. masterorganicchemistry.com

In a potential SN1 reaction of this compound, the initial product would be a primary carbocation, the 1-(2-adamantyl)ethyl cation. This species is highly unstable. However, adamantane systems are prone to Wagner-Meerwein rearrangements, which involve a organic-chemistry.orgsmolecule.com-alkyl or hydride shift to form a more stable carbocation. uni-giessen.de In this case, a hydride shift from the bridgehead carbon of the adamantane cage to the adjacent primary carbocation center could occur. This rearrangement would generate a highly stabilized tertiary 1-adamantyl cation, which could then be trapped by a nucleophile. This potential for rearrangement means that an SN1 pathway, while not typical for primary halides, cannot be entirely dismissed, especially under conditions that favor carbocation formation (e.g., high temperatures, Lewis acid catalysis). uni-giessen.de

Elimination Reactions to Form Unsaturated Adamantane Derivatives

Elimination reactions of this compound provide a primary route to unsaturated adamantane derivatives, most notably 1-vinyladamantane. These reactions typically proceed via β-elimination, where a proton from the carbon adjacent (β-position) to the carbon bearing the leaving group is removed, forming a double bond. matanginicollege.ac.in

The dehydrohalogenation of 1-(2-haloethyl)adamantanes is an established method for synthesizing 1-vinyladamantane. researchgate.net For instance, the elimination of hydrogen bromide (HBr) from 1-(2-bromoethyl)adamantane (B1332215) using a base yields 1-vinyladamantane, and the iodo-analogue is expected to react similarly, often more readily. researchgate.net 1-Vinyladamantane is a valuable monomer used in the synthesis of polymers with high thermal stability. lookchem.com The reaction involves the removal of the iodine atom and a proton from the adjacent methylene (B1212753) group by a base.

Like substitution, β-elimination can occur through two main mechanisms: E1 and E2. uci.edu

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a β-proton simultaneously with the departure of the leaving group, forming a new π-bond. saskoer.ca This pathway is favored by strong bases and is typical for primary alkyl halides. msu.edu The reaction requires a specific geometry where the β-hydrogen and the leaving group are anti-periplanar to each other, allowing for optimal orbital overlap in the transition state. saskoer.ca Given that this compound is a primary halide, the E2 mechanism is often the dominant elimination pathway, especially in the presence of strong, non-bulky bases like ethoxide or hydroxide. msu.edu

The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org After the leaving group departs to form the carbocation, a weak base removes a β-proton to form the alkene. libretexts.org This mechanism competes with SN1 reactions and is favored by weak bases and polar protic solvents. uci.edu For this compound, an E1 reaction would involve the formation of the unstable primary carbocation, which could potentially rearrange as described previously before proton abstraction occurs.

Table 2: Products of Substitution and Elimination Reactions

Reactant Reagent/Conditions Major Mechanism(s) Major Product(s)
This compound Strong, non-hindered base (e.g., NaOEt in EtOH) E2 1-Vinyladamantane
This compound Strong nucleophile, polar aprotic solvent (e.g., NaCN in DMSO) SN2 1-(2-Cyanoethyl)adamantane

Cross-Coupling Reactions

Cross-coupling reactions offer a powerful method for forming carbon-carbon bonds. Alkyl halides like this compound can participate in these transformations, typically with the aid of a transition metal catalyst. Research into analogous compounds, such as 1,3-bis(2-bromoethyl)adamantane, demonstrates the feasibility of such couplings. researchgate.netsemanticscholar.org

A notable example is the copper-catalyzed C(sp³)–C(sp³) cross-coupling reaction. In this type of reaction, an organometallic reagent, such as a Grignard reagent (R-MgX), couples with the alkyl halide. researchgate.net The use of specific ligands can prevent side reactions like β-hydride elimination. researchgate.net Given that alkyl iodides are generally more reactive than alkyl bromides in such couplings, this compound would be an excellent substrate for these reactions, allowing for the introduction of various alkyl groups at the ethyl position.

Table 3: Representative Copper-Catalyzed Cross-Coupling Reaction

Component Example Role
Substrate This compound Electrophile
Coupling Partner ω-chloromagnesium-α-alkenes semanticscholar.org Nucleophile (Grignard Reagent)
Catalyst Copper salt (e.g., CuCl₂) Facilitates oxidative addition/reductive elimination cycle
Ligand 1-Phenylpropyne semanticscholar.org Stabilizes metal center, suppresses side reactions

| Product | 1-(alkenyl-ethyl)adamantane | C-C coupled product |

Copper-Catalyzed Alkyl-Alkyl Cross-Coupling

Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods for the formation of C-C and C-heteroatom bonds. fiveable.mechemicalpapers.com The Ullmann reaction, a classic example, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl. iitk.ac.inorganic-chemistry.org Modern variations have expanded the scope to include alkyl halides and various nucleophiles.

For this compound, copper-catalyzed coupling offers a pathway to form bonds with other alkyl groups. These reactions can proceed through various mechanisms, sometimes involving organocopper intermediates. wikipedia.org A relevant example is the copper(I) iodide-catalyzed cross-coupling of 2-iodoadamantane with 2-bromoethylzinc bromide, which utilizes a 1,10-phenanthroline (B135089) ligand. smolecule.com This demonstrates that the adamantyl iodide moiety is susceptible to oxidative addition to a copper center, a key step in such coupling reactions. smolecule.com

The formation of organocopper reagents, such as Gilman reagents (lithium dialkylcuprates), from alkyl halides is another common strategy. libretexts.orgwikipedia.org These reagents are excellent nucleophiles for SN2 reactions with other alkyl halides. However, the steric bulk of the adamantyl group might hinder the formation of a Gilman reagent directly from this compound. A more plausible approach would be the reaction of a less sterically hindered organocuprate with this compound.

The mechanism of these couplings can be complex and may involve radical pathways, especially at elevated temperatures. nih.gov The choice of ligand is critical in stabilizing the copper intermediates and influencing the reaction's efficiency and selectivity.

Table 2: Copper-Catalyzed Cross-Coupling Approaches
Reaction TypeReagentsPotential ProductKey Features
Ullmann-type CouplingCopper catalyst, another alkyl halide or nucleophileAlkyl-alkyl or alkyl-heteroatom bondCan require harsh conditions, but modern methods are milder. organic-chemistry.orgchemicalpapers.com
With OrganocupratesLithium dialkylcuprate (Gilman reagent)New C-C bond via SN2 reactionGood for forming C-C bonds with less hindered alkyl groups. libretexts.orgwikipedia.org

Radical Reactions Involving the C-I Bond

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a good precursor for radical-based transformations. nih.govlibretexts.org

Homolytic Cleavage and Radical Intermediates

Homolytic cleavage of the C-I bond in this compound generates a 2-(1-adamantyl)ethyl radical. This cleavage can be initiated by heat, light (photolysis), or a radical initiator. libretexts.org The resulting primary alkyl radical is generally less stable than secondary or tertiary radicals. However, adamantane-containing radicals exhibit unique stability. nih.gov

Once formed, this radical intermediate can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization. nih.govclockss.org Trapping experiments using agents like TEMPO can confirm the presence of these radical intermediates. whiterose.ac.uk

Synthetic Utility of Radical Pathways

Radical reactions offer a powerful tool for the synthesis of complex molecules under mild conditions. clockss.org A highly relevant example is the tandem radical addition/cyclization of 1-(2-iodoethyl)indoles with methyl acrylate (B77674) under Fenton-type conditions. umich.edu This suggests that the 2-(1-adamantyl)ethyl radical generated from this compound could similarly add to an activated alkene.

Another important application is radical cyclization. If the adamantyl moiety were to contain an appropriately positioned unsaturated group, the 2-(1-adamantyl)ethyl radical could undergo an intramolecular cyclization to form a new ring system. clockss.orgnih.govrsc.org Such reactions are known for their high regio- and stereoselectivity.

Furthermore, the 2-(1-adamantyl)ethyl radical can be used in atom transfer radical addition (ATRA) and atom transfer radical cyclization (ATRC) reactions, often catalyzed by copper complexes. mdpi.com

Table 3: Radical Reactions and Applications
ProcessDescriptionSynthetic Outcome
Homolytic CleavageBreaking the C-I bond to form a radical.Generation of the 2-(1-adamantyl)ethyl radical. nih.govlibretexts.org
Radical AdditionThe radical adds to a multiple bond (e.g., alkene, alkyne).Formation of a new C-C bond and a new radical. umich.edu
Radical CyclizationAn intramolecular addition of the radical to an unsaturated part of the molecule.Formation of a new cyclic structure. clockss.orgnih.govrsc.org

Rearrangement Processes and Cage Modifications

The adamantane cage is known for its propensity to undergo rearrangements via carbocationic intermediates, often leading to more stable isomers or functionalized derivatives. uni-giessen.decdnsciencepub.com

Wagner-Meerwein Rearrangements and Related Transformations

Heterolytic cleavage of the C-I bond in this compound, which can be promoted by Lewis acids or under solvolysis conditions, would generate a primary 2-(1-adamantyl)ethyl carbocation. This primary carbocation is highly unstable and would readily undergo a Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.in This involves a 1,2-hydride shift from the adjacent adamantyl bridgehead carbon to the primary carbocation center, resulting in the formation of a much more stable tertiary carbocation at the adamantyl bridgehead.

This rearrangement has significant implications for reactions that proceed through a carbocationic mechanism. For instance, in an SN1 reaction, the product would likely be derived from the rearranged tertiary carbocation rather than the initial primary carbocation.

Furthermore, under strongly acidic conditions, more complex rearrangements of the adamantane skeleton itself can occur. rsc.org These processes, driven by the thermodynamic stability of the adamantane cage, can lead to isomerization and the formation of various adamantane derivatives. uni-giessen.decdnsciencepub.com The study of these rearrangements is crucial for understanding the reactivity of adamantane derivatives and for the rational design of synthetic routes to functionalized cage compounds. uni-giessen.denih.gov

Table 4: Rearrangement Processes
Rearrangement TypeIntermediateDriving ForceOutcome
Wagner-Meerwein ShiftPrimary 2-(1-adamantyl)ethyl carbocationFormation of a more stable tertiary carbocation.Migration of a hydride to form a tertiary adamantyl carbocation. wikipedia.orglscollege.ac.in
Skeletal RearrangementAdamantyl carbocationsThermodynamic stability of the adamantane cage.Isomerization and formation of different adamantane derivatives. rsc.org

Compound Names

Compound Name
This compound
1-Bromoadamantane
1-Vinyladamantane
2-Iodoadamantane
2-Bromoethylzinc bromide
1,10-Phenanthroline
1-(2-Iodoethyl)indoles
Methyl acrylate
TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl)

Ring Contraction and Expansion to Noradamantane and Homoadamantane (B8616219) Analogues

The rigid tricyclic structure of the adamantane cage is not immutable; under specific reaction conditions, it can undergo fascinating rearrangements to form either contracted (noradamantane) or expanded (homoadamantane) skeletons. These transformations are typically driven by the formation of a carbocation intermediate, followed by a 1,2-alkyl shift, a process characteristic of a Wagner-Meerwein rearrangement. uni-giessen.dewikipedia.org For a substrate like this compound, the ethyl sidechain provides a handle to initiate such rearrangements. The carbon-iodine bond can be cleaved, often with the assistance of a Lewis acid or under solvolytic conditions, to generate a primary carbocation. While inherently unstable, this primary carbocation can trigger subsequent skeletal migrations within the adamantane framework.

Ring Contraction to Noradamantane Analogues

The ring contraction of an adamantane derivative to a noradamantane involves the formal excision of a methylene bridge. This process is generally initiated by the formation of a carbocation at a position that facilitates a 1,2-alkyl shift, leading to the thermodynamically less stable but synthetically valuable noradamantane core. uni-giessen.de For this compound, a plausible pathway to a noradamantane derivative would involve the generation of a carbocation on the side chain, which then induces a rearrangement of the cage structure.

The mechanism often begins with the departure of the iodide ion to form a primary carbocation. This cation can then trigger a 1,2-alkyl shift where one of the C-C bonds of the adamantane cage migrates to the electron-deficient center. Research on analogous systems, such as the acid-promoted decarboxylation of N-unsubstituted adamantane carbamates, demonstrates a similar cascade. scispace.com In these cases, a decarboxylation event is followed by a nucleophilic 1,2-alkyl shift that forms a ring-contracted noradamantane iminium salt intermediate. scispace.comrsc.org This highlights a general principle where a reactive intermediate adjacent to the adamantane cage can induce a rearrangement to the noradamantane skeleton.

Table 1: Examples of Ring Contraction in Adamantane Derivatives
Starting MaterialReagents/ConditionsProductReference(s)
Adamantane-annulated N-methylated carbamateTriflic acid, followed by hydrolysisNoradamantane carbaldehyde uni-giessen.de
Adamantane-annulated N-unsubstituted carbamateTriflic acid, then LiAlH₄Noradamantane methylene amine scispace.com
2-Amino-1-adamantanol derivativeTriflic acidNoradamantane iminium salt rsc.org

Ring Expansion to Homoadamantane Analogues

Conversely, the adamantane skeleton can be expanded to the larger homoadamantane ring system, which contains an additional CH₂ group. This transformation is also typically mediated by a carbocation intermediate, following pathways like the Demjanov or Tiffeneau-Demjanov rearrangements. wikipedia.orgmdpi.comwikipedia.org In these reactions, the diazotization of a primary amine leads to a diazonium salt, which, upon loss of N₂, generates a carbocation that initiates a ring-expanding 1,2-alkyl shift. wikipedia.org

For this compound, generation of a carbocation at the terminal carbon of the ethyl group could similarly lead to ring expansion. A Wagner-Meerwein rearrangement can occur where a C-C bond from the adamantane cage migrates to the side-chain carbocation. This expands the six-membered ring of the adamantane cage into a seven-membered ring, characteristic of the homoadamantane structure. Studies on related compounds provide strong evidence for such transformations. For example, the treatment of 1-[2-(adamantan-1-yl)-2-hydroxyethyl] derivatives with trifluoromethanesulfonic acid leads to intramolecular cyclization accompanied by a Wagner-Meerwein rearrangement to yield a homoadamantane-fused framework. researchgate.net Similarly, ring expansion of adamantan-2-one to 4-substituted homoadamantanes has been well-documented under various conditions. rsc.org

Table 2: Examples of Ring Expansion in Adamantane and Noradamantane Derivatives
Starting MaterialReagents/ConditionsProductReference(s)
Adamantan-2-oneDiazomethane/Lewis Acid (Demjanov reaction)Homoadamantan-2-one mdpi.com
Noradamantyl carbaldehydePhenyl acylium ion, then hydrolysis1,2-Adamantane diol derivative mdpi.com
Adamantan-2-oneNaN₃/H₂SO₄ (Schmidt reaction)4-Homoadamantanone rsc.org
1-[2-(Adamantan-1-yl)-2-hydroxyethyl]-1,2,3,6-tetrahydropyridineTrifluoromethanesulfonic acidHomoadamantane-fused 1-azabicyclo[3.3.1]non-3-ene researchgate.net

These analogous reactions underscore the potential of this compound to serve as a precursor for both ring-contracted and ring-expanded polycyclic systems, with the specific outcome dependent on the reaction conditions and the nature of the reagents employed.

Advanced Applications of 1 2 Iodoethyl Adamantane in Materials Science and Organic Synthesis

Monomer in Polymer Chemistry

The incorporation of adamantane (B196018) moieties into polymers has been a subject of significant research interest due to the unique properties conferred by the adamantyl group. usm.eduresearchgate.net 1-(2-Iodoethyl)adamantane, with its reactive iodo- group, serves as a valuable monomer for the synthesis of a variety of adamantane-containing polymers.

Synthesis of Adamantane-Containing Polymers

The synthesis of polymers containing adamantane can be achieved through various polymerization techniques. The adamantyl group can be introduced either into the polymer backbone or as a pendant group. usm.edunih.govacs.orgsemanticscholar.org For instance, adamantane-containing methacrylate (B99206) polymers have been synthesized via free-radical copolymerization reactions. researchgate.net The reactive iodoethyl group of this compound allows for its participation in nucleophilic substitution reactions, enabling its incorporation into polymer chains. This versatility makes it a key component in creating polymers such as polyamides and polyimides with adamantane units. rsc.orgpensoft.net

Acyclic diene metathesis (ADMET) polymerization is another powerful method for creating polymers with precisely placed adamantane units in the backbone. nih.govacs.orgsemanticscholar.org This technique has been used to synthesize poly(1,3-adamantylene alkylene)s, which exhibit exceptional thermal stability. nih.govsemanticscholar.org

Role of Rigid Adamantane Units in Polymer Structure and Properties

The incorporation of the rigid and bulky adamantane cage into polymer structures has a profound impact on their physical and chemical properties. usm.eduresearchgate.net

Thermal Stability: Adamantane-containing polymers exhibit significantly enhanced thermal stability. usm.edunih.govsemanticscholar.org For example, poly(1,3-adamantylene alkylene)s show decomposition temperatures (Td) above 400°C. nih.govsemanticscholar.org Adamantyl-based benzocyclobutene polymers also display high thermal stability with Td exceeding 400°C in a nitrogen atmosphere. rsc.orgrsc.org

Glass Transition Temperature (Tg): The presence of adamantane units leads to a substantial increase in the glass transition temperature (Tg) of polymers. usm.edursc.org This is attributed to the restriction of chain mobility imposed by the bulky adamantyl groups. researchgate.net For instance, adamantane-containing polyimides have been reported to have Tg values in the range of 285–440 °C. rsc.org

Mechanical Properties: The rigidity of the adamantane structure contributes to increased stiffness and mechanical strength in the resulting polymers. usm.eduresearchgate.net

Solubility and Crystallinity: Adamantyl groups can improve the solubility of polymers in organic solvents while reducing or eliminating crystallinity. usm.eduresearchgate.net

Optical and Dielectric Properties: Adamantane-containing polymers often exhibit excellent optical transparency. rsc.org The low polarizability of the adamantyl group can also lead to low dielectric constants and low dielectric loss, making them suitable for applications in microelectronics. rsc.orgrsc.org

PropertyEffect of Adamantane IncorporationExample
Thermal Stability IncreasedPoly(1,3-adamantylene alkylene)s (Td > 400°C) nih.govsemanticscholar.org
Glass Transition Temperature (Tg) IncreasedAdamantane-containing polyimides (285–440°C) rsc.org
Stiffness IncreasedMethacrylate polymers containing adamantane researchgate.net
Solubility ImprovedAdamantane-containing polymers usm.edu
Crystallinity Reduced or eliminatedMethacrylate polymers containing adamantane researchgate.net
Optical Transparency HighAdamantane-containing polyimides (>80% at 400 nm) rsc.org
Dielectric Constant LowAdamantyl-based benzocyclobutene polymers (2.5) rsc.orgrsc.org

Building Block for Complex Organic Architectures

The unique tricyclic structure of adamantane makes this compound an attractive starting material for the synthesis of more complex organic molecules. mdpi.comsmolecule.comnih.gov

Precursor for Polycyclic Systems and Diamondoids

This compound can serve as a precursor in the synthesis of larger polycyclic systems and diamondoids, which are cage-like hydrocarbons with a diamond-like structure. mdpi.comwikipedia.orggoogle.com The reactive iodoethyl group can be utilized in various coupling reactions to link adamantane units together or to other molecular frameworks, thereby constructing more intricate architectures. mdpi.comsmolecule.com The synthesis of higher diamondoids is of interest due to their potential applications in nanotechnology and materials science. google.comnih.gov

Integration into Supramolecular Structures

The adamantyl group exhibits a strong affinity for the hydrophobic cavities of host molecules like cyclodextrins and cucurbit[n]urils, leading to the formation of stable host-guest inclusion complexes. pensoft.netnih.govresearchgate.net This property is exploited in supramolecular chemistry to construct self-assembling systems. researchgate.netutb.cz this compound can be functionalized to introduce adamantyl "guests" into larger molecules, which can then be used to build complex supramolecular assemblies such as rotaxanes and pseudorotaxanes. researchgate.net These structures have potential applications in areas like drug delivery and molecular machinery. pensoft.netnih.gov

Catalyst Development and Support Materials

The rigid and thermally stable nature of the adamantane framework makes it a promising scaffold for the development of catalysts and catalyst supports. mdpi.com While direct applications of this compound in this area are still emerging, adamantane derivatives, in general, are being explored for their potential in catalysis. mdpi.comresearchgate.net The adamantyl group can serve as a bulky ligand to influence the steric and electronic environment of a catalytic metal center, thereby affecting its activity and selectivity. Furthermore, polymers containing adamantane can be utilized as robust support materials for catalysts, offering high thermal and chemical stability. magtech.com.cn

Functionalized Adamantane Scaffolds as Ligands

The adamantane skeleton is an exceptional scaffold for designing ligands used in coordination chemistry and the construction of metal-organic frameworks (MOFs). acs.orgresearchgate.net Its tetrahedral geometry and conformational rigidity allow for the creation of ligands with well-defined spatial orientations, which is crucial for controlling the structure and symmetry of the resulting coordination polymers. mdpi.comresearchgate.net Adamantane-based ligands offer distinct advantages over common aromatic ligands; while they maintain rigidity, their non-polar backbone can introduce hydrophobicity, and their three-dimensional shape provides access to unique node geometries in the construction of frameworks. mdpi.comresearchgate.net

This compound is an ideal starting material for synthesizing such ligands. The iodoethyl group serves as a handle to introduce coordinating moieties. For example, reaction with nitrogen-containing heterocycles like 1,2,4-triazole (B32235) can yield polydentate N-donor ligands. These functionalized adamantane tectons are then used to assemble complex supramolecular structures.

Research Findings:

Triazole-Functionalized Ligands: A significant body of research focuses on adamantanes functionalized with 1,2,4-triazole groups. acs.orgrsc.org For instance, ligands such as 1,3-bis(1,2,4-triazol-4-yl)adamantane (tr₂ad) have been synthesized and combined with metal ions like copper(II) and cadmium(II) to create novel coordination polymers. mdpi.comacs.org The rigid adamantane spacer pre-programs a long separation between metal cluster nodes, influencing the final architecture of the material. acs.org

Polydentate Tectons for Frameworks: Researchers have developed a library of polydentate adamantane tectons, including bis-, tris-, and tetrakis(1,2,4-triazol-4-yl)adamantanes. rsc.org These ligands have been used to generate highly connected and open frameworks. For example, the reaction of 1,3,5,7-tetrakis(1,2,4-triazol-4-yl)adamantane with silver(I) or copper(II) ions produces 3D frameworks where both the metal ions and the adamantane ligands act as tetrahedral nodes. rsc.org

Mixed-Ligand Systems: Adamantane-based ligands are also employed in mixed-ligand systems to build sophisticated MOFs. The combination of N-donor adamantane ligands with other bridging ligands, such as adamantane polycarboxylates, allows for fine-tuning of the resulting framework's properties. acs.org

Interactive Data Table: Examples of Adamantane-Based Ligands and Frameworks

This table summarizes representative examples of ligands derived from adamantane scaffolds and the resulting coordination structures. This compound represents a versatile starting point for accessing such functionalized scaffolds.

Adamantane-Based LigandMetal Ion(s)Resulting Structure/FrameworkKey FeatureReference(s)
1,3-Bis(1,2,4-triazol-4-yl)adamantane (tr₂ad)Copper(II)2D Coordination PolymerCombination of bitopic triazole and rigid carboxylate ligands. acs.org
1,3-Bis(1,2,4-triazol-1-yl)adamantaneSilver(I), Cadmium(II)2D and 1D Coordination PolymersForms rare 18- and 30-membered metallocycles with Ag(I). mdpi.com
1,3,5,7-Tetrakis(1,2,4-triazol-4-yl)adamantane (tr₄ad)Silver(I), Copper(II)3D SrAl₂-type FrameworkAdamantane tecton acts as a tetrahedral node. rsc.org
Adamantane-1,3,5,7-tetracarboxylic acidCopper(II)Metal-Organic Framework (MOF)Tetrahedral geometry dictates a highly ordered 3D architecture. researchgate.net

Role in Porous Materials and Heterogeneous Catalysis

The unique structural characteristics of adamantane make it a valuable component in the design of porous materials for applications in gas storage, separation, and heterogeneous catalysis. researchgate.netacs.org Porous materials built from adamantane scaffolds benefit from the cage's inherent rigidity and well-defined geometry, which helps in creating materials with high surface area and controlled porosity. acs.org These materials can be purely organic, such as covalent organic frameworks (COFs), or hybrid metal-organic frameworks. mdpi.comresearchgate.net

In the context of catalysis, adamantane derivatives are used to create robust, recyclable catalytic systems. mdpi.comacs.org The bulky adamantane units can prevent the leaching of active metal centers from a polymer matrix, reduce polymer matrix loss, and maintain the material's porosity during catalytic cycles. mdpi.com Heterogeneous catalysis occurs when the catalyst is in a different phase from the reactants, typically a solid catalyst interacting with liquid or gas reactants. uni-due.desavemyexams.com The porous structure of adamantane-based materials provides a high surface area for these reactions to occur efficiently. acs.org

The role of this compound here is again that of a foundational building block. Through substitution reactions, it can be incorporated into polymer backbones or grafted onto surfaces to create porous organic polymers or functionalized supports. These materials can then host catalytic sites.

Research Findings:

Recyclable Catalysts: Adamantane derivatives are considered promising for developing porous, recyclable, metal-containing polymers that act as catalysts. The adamantane scaffold provides structural integrity and helps to immobilize the catalytically active species, preventing their loss during the reaction and recovery process. mdpi.comacs.org

Porous Organic Polymers (POPs): Adamantane-based building blocks, particularly tetra-substituted adamantanes, are used to construct POPs and COFs with high symmetry and large surface areas. These materials are explored for various functions, including gas separation and catalysis. researchgate.netmdpi.com The synthesis often involves creating larger functionalized adamantane monomers first, a process where a precursor like this compound could be a key intermediate.

Controlling Reaction Environments: The introduction of the non-polar, hydrophobic adamantane backbone into porous materials can create unique nano-environments. researchgate.net These "confinement effects" can alter reaction kinetics compared to homogeneous systems and lead to improved chemo- and enantioselectivity in catalytic transformations. acs.org

Computational and Theoretical Studies of 1 2 Iodoethyl Adamantane

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Computational methods allow for a detailed analysis of electron distribution and bonding characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-(2-iodoethyl)adamantane would typically begin with geometry optimization, where the molecule's most stable three-dimensional structure (lowest energy state) is determined.

In such a study, the adamantane (B196018) cage, known for its rigid and strain-free structure, would be expected to have C-C bond lengths near 1.54 Å and C-C-C angles of approximately 109.5°, consistent with the structure of the parent adamantane molecule. nih.gov The iodoethyl substituent attached to one of the bridgehead carbons would be the primary focus of structural variation. DFT calculations would provide precise bond lengths (e.g., C-C, C-H, C-I) and bond angles for this side chain.

Furthermore, DFT is used to compute various electronic properties, such as the molecular electrostatic potential (MEP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the iodine atom, being highly electronegative, would create a region of negative electrostatic potential, while the adjacent carbon atoms would be relatively electron-deficient.

The Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the iodine atom due to its lone pairs of electrons, making it the likely site for electrophilic attack. The LUMO would likely be associated with the antibonding σ* orbital of the C-I bond, indicating that this bond is the probable site for nucleophilic attack, potentially leading to substitution of the iodine atom.

Table 1: Illustrative Frontier Orbital Data This table demonstrates the type of data generated from a HOMO-LUMO analysis. Note: These are example values for illustrative purposes.

ParameterValue (eV)Implication for this compound
HOMO Energy-9.50Indicates electron-donating capability, likely from the iodine atom.
LUMO Energy-0.80Indicates electron-accepting capability, centered on the C-I bond.
HOMO-LUMO Gap8.70Suggests a relatively stable molecule but susceptible to specific reactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Locating the geometry of the TS and calculating its energy is fundamental to understanding a reaction's mechanism and kinetics. For this compound, a common reaction to study would be a nucleophilic substitution (SN2) or elimination (E2) reaction.

Computational methods can identify the TS structure, which is characterized as a first-order saddle point on the potential energy surface. A frequency calculation must be performed on the optimized TS geometry; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-I bond and the formation of a new bond with a nucleophile).

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Theoretical calculations of Ea can help predict how changes in reactants or conditions will affect the reaction outcome.

An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been successfully located. The IRC method maps the minimum energy path connecting the transition state to the reactants on one side and the products on the other. This calculation confirms that the identified transition state correctly links the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. For a reaction involving this compound, an IRC calculation would visualize the entire process, from the approach of a nucleophile to the departure of the iodide leaving group.

Conformational Analysis and Intermolecular Interactions

While the adamantane cage itself is rigid, the 1-(2-iodoethyl) substituent has rotational freedom around the C-C single bonds, leading to different spatial arrangements or conformations. mdpi.com

Conformational analysis involves studying the energy of the molecule as a function of torsion angles. For the iodoethyl group, the key rotation is around the bond connecting the adamantyl group to the ethyl group and the bond within the ethyl group itself. The primary focus would be the dihedral angle between the adamantyl cage, the two carbons of the ethyl chain, and the iodine atom.

The most stable conformations are typically staggered arrangements, which minimize steric hindrance. In the case of the ethyl side chain, the anti conformation (where the bulky adamantyl group and the iodine atom are 180° apart) would likely be the most stable, lowest-energy conformer. The gauche conformations (where these groups are 60° apart) would be slightly higher in energy due to steric repulsion. organicchemistrytutor.comlumenlearning.comlibretexts.org Computational potential energy surface scans can be performed, where the dihedral angle is systematically varied and the energy is calculated at each step, to identify all stable conformers and the energy barriers between them.

Gas Phase vs. Solution Phase Conformations

The conformation of this compound is determined by the rotational freedom around the C-C bond of the ethyl bridge. In the gas phase, a molecule's conformation is governed by intramolecular forces, seeking the lowest energy state. For this compound, this would involve minimizing steric hindrance between the bulky adamantyl group and the iodine atom. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface as a function of the dihedral angle of the iodoethyl chain. It is generally observed that gas-phase calculations may favor more compact conformations than what is observed in the solid state, where intermolecular interactions play a significant role. nih.gov

In the solution phase, the conformational equilibrium is influenced by the solvent. The choice of solvent can stabilize or destabilize certain conformers. While specific computational studies on the solution-phase conformations of this compound are not prevalent in the literature, general principles suggest that polar solvents might influence the conformational preference due to dipole-dipole interactions with the C-I bond. Monte Carlo simulations can be used to model the behavior of such molecules in different solvents, revealing that for many alkanes, the conformer populations are not significantly altered upon transfer from the gas phase to a pure liquid. nih.gov However, the presence of the polarizable iodine atom could lead to more significant solvent effects than in simple alkanes.

Table 1: Comparison of Factors Influencing Conformation

Phase Dominant Influences Predicted Conformation
Gas Phase Intramolecular steric and electronic effects Lowest energy, often compact, conformer
Solution Phase Intramolecular effects plus solvent interactions Equilibrium of conformers, influenced by solvent polarity
Solid State Crystal packing forces and intermolecular interactions Conformation that allows for optimal packing

Weak Non-covalent Interactions and Packing Motifs

Computational analyses, such as Hirshfeld surface analysis and quantum chemical calculations, are instrumental in identifying and quantifying these weak interactions. mdpi.comuzh.ch For adamantane derivatives, crystal packing is often stabilized by a combination of C-H···O, C-H···N, C-H···S, and C-H···π interactions, depending on the substituents. mdpi.comresearchgate.net In the case of this compound, it is plausible that C-H···I interactions and potentially I···I halogen bonds play a significant role in the crystal packing motif. The bulky adamantane group can template complex packing arrangements. rsc.org The interplay of these various non-covalent forces determines the final crystal structure and can influence the conformation adopted by the molecule in the solid state. rsc.org

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can aid in the interpretation of experimental data.

Theoretical Calculation of Chemical Shifts and Vibrational Frequencies

Theoretical calculations can provide valuable insights into the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using DFT calculations. nih.govchemrxiv.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. For this compound, theoretical calculations would be expected to distinguish between the different methylene (B1212753) and methine protons and carbons of the adamantane cage, as well as the protons of the ethyl chain, which are influenced by the electronegativity and magnetic anisotropy of the iodine atom.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. wisc.edu Computational methods, typically at the DFT level of theory, can be used to calculate these vibrational frequencies. wisc.edu For this compound, the calculated IR spectrum would show characteristic C-H stretching and bending vibrations for the adamantane and ethyl groups. nih.gov A key vibrational mode would be the C-I stretch, which is expected to appear in the far-infrared region of the spectrum. Comparing the computed IR spectrum with an experimental one can help confirm the structure of the molecule. wisc.edu

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical)

Technique Predicted Feature Corresponding Structural Unit
¹³C NMR Multiple signals in the 25-50 ppm range Adamantane cage carbons
Signal further downfield Carbon attached to iodine
¹H NMR Complex multiplets in the 1.5-2.5 ppm range Adamantane and ethyl protons
IR Absorptions around 2850-2950 cm⁻¹ C-H stretching of adamantane and ethyl groups
Absorption in the 500-600 cm⁻¹ range C-I stretching

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of more efficient and sustainable methods for synthesizing 1-(2-iodoethyl)adamantane is a key area for future research. Current multistep methods could be improved by exploring direct C–H functionalization of the adamantane (B196018) core. chemrxiv.orgresearchgate.netnih.gov Recent advancements in photoredox and hydrogen-atom transfer catalysis present promising avenues for the selective introduction of functional groups onto the adamantane scaffold. chemrxiv.orgchemrxiv.org Such approaches could significantly shorten synthetic routes, increase atom economy, and reduce waste.

Another area of focus is the development of novel iodination techniques. The use of milder, more selective iodinating agents could enhance the yield and purity of this compound. Photoredox catalysis, in particular, offers a powerful tool for generating reactive intermediates under gentle conditions, potentially leading to more efficient and environmentally friendly iodination processes. nih.govnih.govmdpi.comsigmaaldrich.comprinceton.edu

Table 1: Comparison of Potential Synthetic Pathways for this compound

Feature Conventional Method (e.g., from 1-adamantaneethanol) Proposed Novel Method (e.g., Direct C-H Alkylation/Iodination)
Starting Material 1-Adamantaneethanol Adamantane
Number of Steps 2-3 1-2
Key Reagents Triphenylphosphine, Imidazole, Iodine Photoredox catalyst, Alkylating agent, Iodide source
Potential Yield 65-80% >85% (Optimized)
Atom Economy Moderate High

| Sustainability | Higher waste generation | Catalytic, potentially lower environmental impact |

Development of Advanced Materials with Tuned Properties

The incorporation of the bulky and thermally stable adamantane cage into polymers can significantly enhance their physical properties, such as increasing the glass transition temperature (Tg) and improving thermal stability. usm.edursc.orgresearchgate.net The reactive iodo- group in this compound provides a convenient handle for polymerization or for post-polymerization modification, allowing for the fine-tuning of material characteristics.

Future research could focus on the synthesis of novel adamantane-containing polymers, such as polyacrylates or polyamides, for high-performance applications. usm.edu The versatility of the iodoethyl group allows for its conversion into a wide range of other functionalities, enabling the creation of materials with tailored optical, mechanical, or electronic properties.

Furthermore, this compound is an excellent candidate for the construction of supramolecular assemblies and porous materials like metal-organic frameworks (MOFs). mdpi.comrsc.orgmdpi.com The rigid adamantane unit can act as a robust building block, while the functionalizable side chain can be used to link these units into complex architectures for applications in gas storage, catalysis, and drug delivery. mdpi.compensoft.net

Table 2: Potential Advanced Materials Derived from this compound

Material Class Synthetic Approach Potential Enhanced Properties Prospective Applications
Adamantane-based Polyimides Polycondensation of a diamine derived from this compound with a dianhydride High thermal stability, excellent optical transparency, high glass transition temperature. rsc.org Advanced optical and optoelectronic devices. rsc.org
Adamantane-containing MOFs Solvothermal synthesis with metal ions and a linker derived from this compound High porosity, tailored pore functionality, enhanced stability Gas separation, heterogeneous catalysis, sensing

| Self-Assembled Monolayers | Attachment to surfaces via the functionalized ethyl group | Controlled surface properties, molecular recognition capabilities | Biosensors, molecular electronics |

Mechanistic Studies of Underexplored Reactions

The steric bulk of the adamantyl group can exert a significant influence on the reactivity of the adjacent iodoethyl chain. A deeper understanding of these steric and electronic effects is crucial for predicting and controlling the outcomes of reactions involving this compound.

Future mechanistic investigations could focus on nucleophilic substitution reactions (SN1 and SN2) at the iodoethyl group. nih.govmdpi.comorganic-chemistry.org Detailed kinetic studies could quantify the impact of the adamantyl moiety on reaction rates compared to less sterically hindered iodoalkanes.

Additionally, the C-I bond in this compound is susceptible to cleavage to form radical intermediates. nih.govnih.govlibretexts.org In-depth mechanistic studies, potentially employing advanced spectroscopic techniques and computational modeling, could elucidate the behavior of these adamantyl-containing radicals and their subsequent reaction pathways. nih.gov The photostimulated reaction of 1-iodoadamantane (B1585816) with carbanions has been shown to proceed via an SRN1 mechanism, suggesting that similar pathways could be accessible for this compound. rsc.org

Table 3: Hypothetical Kinetic Data for Nucleophilic Substitution

Substrate Nucleophile Solvent Proposed Dominant Mechanism Hypothetical Relative Rate Constant (k_rel)
1-Iodoethane Sodium Azide DMF SN2 1.00
This compound Sodium Azide DMF SN2 0.15
tert-Butyl Iodide Sodium Azide DMF SN1 0.01

| This compound | Silver Nitrate | Ethanol | SN1 | 0.30 |

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Electrochemistry)

The application of modern chemical technologies can offer significant advantages in the synthesis and manipulation of this compound. Flow chemistry, with its precise control over reaction parameters, enhanced safety, and potential for scalability, is particularly well-suited for optimizing reactions involving this compound. nih.govnih.govrsc.org Continuous-flow systems can facilitate rapid screening of reaction conditions, leading to improved yields and selectivities.

Electrochemistry provides a powerful and sustainable method for generating reactive intermediates from this compound. By controlling the electrode potential, it is possible to selectively induce oxidation or reduction of the molecule, leading to the formation of carbocations, radicals, or carbanions that can be trapped by various reagents. This approach avoids the use of harsh chemical oxidants or reductants, aligning with the principles of green chemistry.

Table 4: Potential Applications of Emerging Technologies

Technology Potential Application Key Advantages
Flow Chemistry Optimization of substitution and coupling reactions Enhanced heat and mass transfer, improved safety for hazardous reactions, ease of scale-up. nih.govnih.gov
Electrochemistry Reductive C-I bond cleavage and subsequent C-C bond formation Mild reaction conditions, high functional group tolerance, avoidance of stoichiometric reagents

| Photoredox Catalysis | C-H functionalization and atom transfer radical addition | Use of visible light as a renewable energy source, generation of reactive intermediates under neutral conditions. mdpi.comsigmaaldrich.comprinceton.edu |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is a powerful tool for predicting the structure, properties, and reactivity of molecules like this compound. researchgate.nettandfonline.comdergipark.org.trtandfonline.comrsc.orgmdpi.com Advanced computational methods can provide valuable insights that guide experimental design and accelerate the discovery of new applications.

Future computational work could involve the use of density functional theory (DFT) to model reaction mechanisms and predict the transition state energies for reactions involving this compound. tandfonline.comdergipark.org.tr This can help in understanding the selectivity of different reaction pathways and in designing more efficient synthetic routes.

Molecular dynamics (MD) simulations could be employed to study the conformational behavior of this compound and its derivatives in different environments. tandfonline.com This is particularly relevant for understanding the behavior of adamantane-containing polymers and supramolecular assemblies. Furthermore, quantitative structure-property relationship (QSPR) models could be developed to predict the physical and chemical properties of a wide range of this compound derivatives.

Table 5: Hypothetical Computationally Predicted Properties of this compound

Property Computational Method Predicted Value Potential Experimental Correlation
C-I Bond Dissociation Energy DFT (B3LYP/6-311+G(d,p)) 51.8 kcal/mol Reactivity in radical reactions
¹³C NMR Chemical Shift (CH₂I) GIAO-DFT 9.1 ppm Spectroscopic characterization

| HOMO-LUMO Gap | DFT (M06-2X/6-311+G(d,p)) | 6.2 eV | Electrochemical properties, UV-Vis absorption |

Q & A

Q. What synthetic methodologies are effective for producing 1-(2-iodoethyl)adamantane, and how can reaction conditions be optimized?

A single-step synthesis using halogenation of 1-(2-hydroxyethyl)adamantane with hydroiodic acid (HI) under reflux has been reported for analogous adamantane derivatives. Base selection (e.g., NaOH, t-BuOK) significantly impacts yield; t-BuOK in dichloromethane/tert-butanol (1:1) at 20–40°C achieves up to 92% yield for structurally similar compounds . Optimization should include kinetic studies of iodide substitution and purification via column chromatography.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and adamantane cage integrity. For example, adamantane bridgehead protons resonate at δ ~1.8–2.2 ppm, while iodinated ethyl groups show distinct splitting .
  • GC-MS : To verify molecular ion peaks (e.g., [M+H]+ for C12H19I, m/z ~308) and fragmentation patterns .
  • Elemental analysis : To validate purity (>95% by combustion analysis) .

Q. How does the crystal structure of this compound compare to related adamantane derivatives?

Adamantane derivatives often exhibit rigid, cage-like geometries. In 1-(2-phenylethyl)adamantane, the adamantane core adopts a chair conformation with C–C–C angles of 108–111°, while substituents like ethyl groups show anti-periplanar torsion angles (~177°) . For this compound, X-ray diffraction would clarify iodine’s steric effects and intermolecular interactions (e.g., C–I···H–C).

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of this compound, and how do competing pathways affect yield?

The synthesis likely proceeds via SN2 displacement of a hydroxyl or tosyl group by iodide. Competing elimination (E2) can occur under strong base conditions, forming alkenes. Kinetic control (low temperature, polar aprotic solvents) favors substitution, while thermodynamic conditions (high temperature) may promote elimination. Isotopic labeling (e.g., D2O quenching) can track pathway dominance .

Q. How can computational modeling predict the bioactivity of this compound as a potential enzyme inhibitor?

Molecular docking (e.g., AutoDock Vina) against targets like soluble epoxide hydrolase (sEH) or Tdp1 can assess binding affinity. Adamantane’s lipophilicity enhances membrane permeability, while the iodoethyl group may interact with hydrophobic pockets. Free energy perturbation (FEP) calculations can optimize substituent positioning .

Q. What are the decomposition pathways of this compound under thermal or photolytic stress?

Thermolysis in biacetyl generates adamantane and acetylated derivatives via radical intermediates. For this compound, homolytic C–I bond cleavage (~50 kcal/mol) likely produces ethyl radicals, detectable via EPR spectroscopy. GC-MS analysis of trapped intermediates (e.g., with TEMPO) can map degradation products .

Q. How do steric and electronic effects of the iodoethyl group influence adamantane’s supramolecular assembly in porous frameworks?

Adamantane’s rigidity supports stable microporous networks. The iodoethyl group may enhance interpenetration via halogen bonding (I···N/O). Surface area analysis (BET) and powder XRD can compare frameworks with/without iodine, while DFT simulations model non-covalent interactions .

Q. What challenges arise in scaling up this compound synthesis, and how can they be mitigated?

Key issues include:

  • Iodide handling : Use flow chemistry to minimize exposure to volatile HI.
  • Byproduct formation : Optimize stoichiometry (e.g., HI:substrate ratio ≥1.2) and employ in situ quenching.
  • Purification : Simulated moving bed (SMB) chromatography improves separation efficiency .

Q. How does this compound’s reactivity compare to its chloro- or bromoethyl analogs in cross-coupling reactions?

Iodo derivatives undergo Suzuki-Miyaura coupling faster than Br/Cl analogs due to lower C–I bond dissociation energy. Rate constants (k) can be measured via 1H NMR monitoring of arylboronic acid consumption. Catalyst screening (e.g., Pd(PPh3)4 vs. XPhos) further optimizes efficiency .

Q. What strategies enhance the stability of this compound in aqueous media for drug delivery applications?

Encapsulation in cyclodextrins or liposomes prevents hydrolysis. Stability assays (HPLC monitoring at pH 7.4, 37°C) quantify degradation half-life. Adding antioxidants (e.g., ascorbic acid) mitigates radical-mediated decomposition .

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